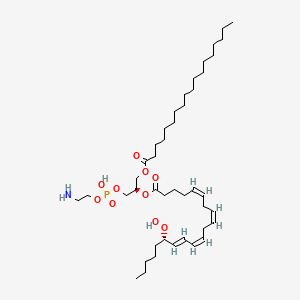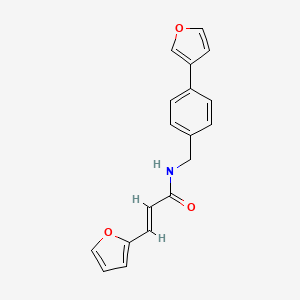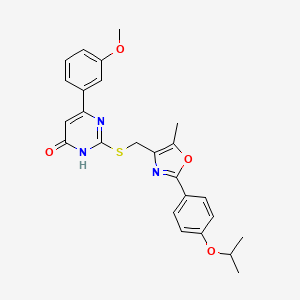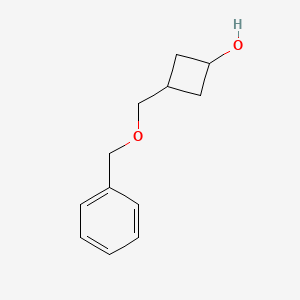![molecular formula C16H12ClF3N6OS B2384340 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 840513-20-4](/img/structure/B2384340.png)
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide” is a chemical compound that has been studied for its potential applications in the field of neuroprotection . It has been identified as a potential inhibitor of alpha-synuclein (α-syn) aggregation, which is a key factor in the development of Parkinson’s disease . The compound has shown the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and to affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Synthesis Analysis
The synthesis of this compound and similar compounds is a complex process that involves multiple steps and various chemical reactions . Unfortunately, the specific synthesis process for this compound is not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not available in the current literature .
科学的研究の応用
Antitubercular Activity
The compound exhibits antitubercular activity, making it relevant in the fight against tuberculosis. Tuberculosis (TB) is a global health concern caused by Mycobacterium tuberculosis. Researchers have explored novel compounds to combat drug-resistant strains of TB, and this compound shows promise as a potential therapeutic agent. Its mechanism of action and efficacy against TB need further investigation, but initial studies suggest its potential as an antitubercular drug .
Supramolecular Chemistry
The compound’s unique structure, with both pyridyl and triazole moieties, makes it an interesting building block for supramolecular chemistry. Co-crystallization experiments involving this compound and isophthalic acid (H2ip) and its 5-substituted derivatives have led to the formation of supramolecular solids. These materials exhibit intriguing properties, such as host-guest interactions, self-assembly, and crystal engineering. Researchers explore these supramolecular assemblies for applications in drug delivery, sensors, and materials science .
Coordination Chemistry
The compound’s sulfur-containing triazole group allows it to act as a ligand in coordination chemistry. Researchers have investigated its coordination behavior with various metal ions. By forming complexes, it can exhibit diverse properties, such as catalytic activity, luminescence, and magnetic behavior. Applications include designing metal-organic frameworks (MOFs), sensors, and catalysts. Further studies are needed to explore its full potential in this field .
Biological Activity Beyond Tuberculosis
Apart from its antitubercular activity, researchers have explored the compound’s effects on other biological targets. These investigations include its interaction with enzymes, receptors, and cellular pathways. Preliminary studies suggest potential applications in cancer therapy, antimicrobial agents, and anti-inflammatory drugs. However, more detailed studies are necessary to validate these findings and understand the underlying mechanisms .
Medicinal Chemistry
The compound’s unique structure provides opportunities for medicinal chemistry research. Scientists investigate modifications to enhance its pharmacological properties, such as bioavailability, solubility, and selectivity. By optimizing its structure, researchers aim to develop derivatives with improved drug-like properties. Potential applications include treating infectious diseases, inflammation, or other health conditions .
Computational Chemistry
Researchers use computational methods to study the compound’s electronic structure, energetics, and reactivity. Quantum chemical calculations provide insights into its stability, binding affinity, and interactions with biological targets. Computational chemistry contributes to rational drug design and predicting the compound’s behavior in various environments .
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 1,2,4-triazoles, which are known to have diverse biological activities and can interact with various biological targets .
Mode of Action
1,2,4-triazoles are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with receptors, or disruption of cell membranes .
Biochemical Pathways
1,2,4-triazoles are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that the compound is used as a precursor for herbicides , suggesting that it may have good bioavailability and stability
Result of Action
Given its use as a precursor for herbicides , it may have effects on plant growth and development.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH, temperature, and presence of other chemicals can affect its stability and activity. The compound is generally considered to have minimal impact on humans and the environment under normal use conditions .
特性
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N6OS/c17-10-5-4-9(16(18,19)20)7-12(10)23-13(27)8-28-15-25-24-14(26(15)21)11-3-1-2-6-22-11/h1-7H,8,21H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHCECFCVPMRLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

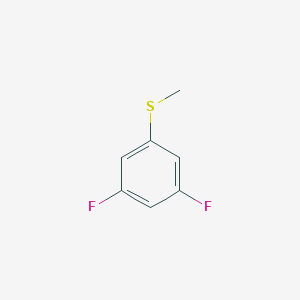
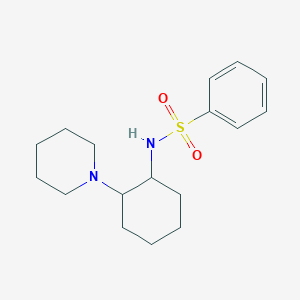
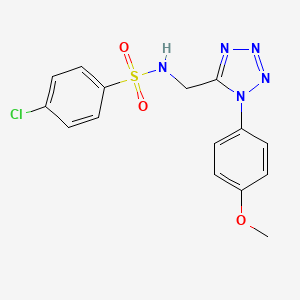

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B2384262.png)
![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)
![N-[5-({[(3-Fluorophenyl)carbamoyl]amino}methyl)-2-Methylphenyl]imidazo[1,2-A]pyridine-3-Carboxamide](/img/structure/B2384266.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2384268.png)
![methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2384269.png)
